![molecular formula C12H32N4Si B12580268 1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis- CAS No. 197591-26-7](/img/structure/B12580268.png)
1,3-Propanediamine, N,N''-[(dimethylsilylene)di-2,1-ethanediyl]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is a unique organosilicon compound. It features a silicon atom bonded to two nitrogen atoms through ethylene bridges, making it an interesting subject for research in various fields, including materials science and organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- typically involves the reaction of 1,3-propanediamine with a dimethylsilylene precursor. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) or toluene, and the reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- can undergo various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The compound can be reduced to form silyl amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated compounds like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
Oxidation: Silanol or siloxane derivatives.
Reduction: Silyl amines.
Substitution: Various substituted amines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- involves its ability to form stable complexes with various molecular targets. The silicon atom can interact with oxygen or nitrogen atoms in other molecules, facilitating the formation of stable bonds. This property is particularly useful in catalysis and materials science, where the compound can act as a stabilizing agent or a catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Propanediamine, N,N-dimethyl-: Similar structure but lacks the silicon atom, making it less versatile in certain applications.
1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-: Contains additional dimethylamino groups, which can alter its reactivity and applications.
Uniqueness
1,3-Propanediamine, N,N’'-[(dimethylsilylene)di-2,1-ethanediyl]bis- is unique due to the presence of the dimethylsilylene group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring stability and reactivity, such as in the synthesis of advanced materials and catalysis.
Eigenschaften
CAS-Nummer |
197591-26-7 |
|---|---|
Molekularformel |
C12H32N4Si |
Molekulargewicht |
260.49 g/mol |
IUPAC-Name |
N'-[2-[2-(3-aminopropylamino)ethyl-dimethylsilyl]ethyl]propane-1,3-diamine |
InChI |
InChI=1S/C12H32N4Si/c1-17(2,11-9-15-7-3-5-13)12-10-16-8-4-6-14/h15-16H,3-14H2,1-2H3 |
InChI-Schlüssel |
VBXPBRAHTIVLPG-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCNCCCN)CCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-](/img/structure/B12580185.png)
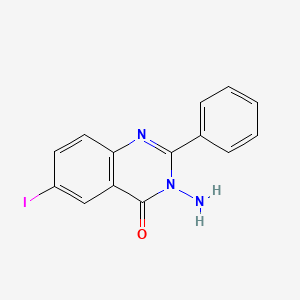
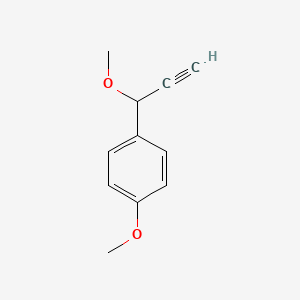
![2,2'-[Oxetane-3,3-diylbis(methyleneoxy)]dibenzoic acid](/img/structure/B12580198.png)
![2-{3,5-Bis[4-(hexadecyloxy)phenyl]-1H-pyrazol-1-yl}pyridine](/img/structure/B12580216.png)
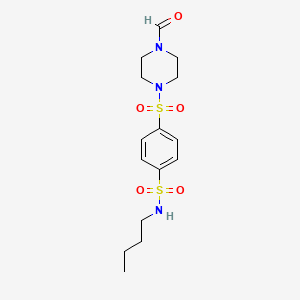
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3,4,5-trimethoxyphenyl)-](/img/structure/B12580225.png)
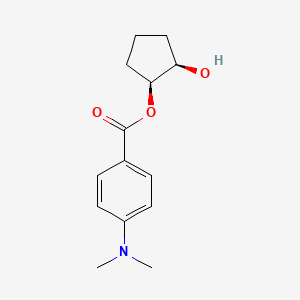
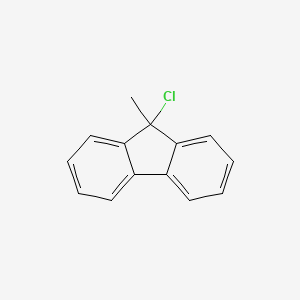
![2-Methyl-2-[methyl(nitroso)amino]propanoic acid](/img/structure/B12580238.png)
![1-[3,6,7,10,11-Pentakis(pentyloxy)triphenylen-2-YL]hexan-1-one](/img/structure/B12580244.png)
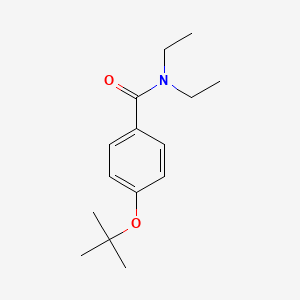
![[4,4'-Bi-9H-carbazole]-3,3'-diol](/img/structure/B12580251.png)

